disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate
Description
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate octahydrate (IUPAC name), commonly referred to as inosine 5'-monophosphate disodium salt octahydrate (IMP disodium octahydrate), is a nucleotide derivative with the molecular formula C₁₀H₁₁N₄Na₂O₈P·8H₂O . It is the octahydrate form of inosinic acid disodium salt, characterized by a hypoxanthine base linked to a ribose sugar and a monophosphate group. The compound has a molecular weight of 527.3 g/mol (hydrated form) and is widely utilized as a flavor enhancer in food additives (e.g., INS 631) and in biochemical research for studying nucleotide metabolism . Its CAS registry number is 20813-76-7 .
Properties
Molecular Formula |
C10H27N4Na2O16P |
|---|---|
Molecular Weight |
536.29 g/mol |
IUPAC Name |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2 |
InChI Key |
QKWLBOYKTJDMLH-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) typically involves the phosphorylation of inosine. This process can be carried out using phosphorylating agents such as phosphorus oxychloride in the presence of a suitable base. The reaction is usually conducted under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) often involves fermentation processes using microorganisms that can produce inosine. The inosine is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt. The final product is then crystallized and hydrated to achieve the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
5’-Inosinic acid, sodium salt, hydrate (1:2:8) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside derivatives.
Scientific Research Applications
5’-Inosinic acid, sodium salt, hydrate (1:2:8) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in chromatography and spectroscopy for the analysis of nucleotides.
Biology: It serves as a substrate in enzymatic reactions and is involved in the synthesis of nucleic acids.
Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in various treatments.
Industry: It is used as a flavor enhancer in the food industry due to its umami taste
Mechanism of Action
The mechanism of action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) involves its role as a precursor in the synthesis of nucleotides. It is converted to inosine monophosphate, which is then further metabolized to form adenosine monophosphate and guanosine monophosphate. These nucleotides are essential for DNA and RNA synthesis, as well as for various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Inosine 5'-Triphosphate Trisodium Salt (ITP)
- Structure : ITP contains three phosphate groups attached to the ribose moiety, compared to IMP’s single phosphate.
- IUPAC Name : Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate .
- Molecular Weight : Higher than IMP due to additional phosphate groups (~586.1 g/mol, anhydrous).
- Applications: ITP serves as a high-energy phosphate donor in enzymatic reactions, contrasting with IMP’s role in flavor enhancement and signal transduction .
Table 1: IMP vs. ITP
Barium Inosinate Hydrate
- Structure : Barium replaces sodium as the counterion.
- IUPAC Name : Barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate; hydrate .
- Applications : Used in specialized biochemical assays where barium’s low solubility is advantageous for precipitation reactions. IMP disodium, in contrast, is preferred for food applications due to sodium’s biocompatibility .
Wyosine (Y)
- Structure : A tricyclic fluorescent nucleoside with a modified imidazo[1,2-a]purin-9-one base, unlike IMP’s hypoxanthine .
- IUPAC Name : 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one .
- Function : Wyosine is exclusive to archaeal and eukaryotic tRNA, enhancing translational fidelity, whereas IMP is a metabolic intermediate .
Adenosine Monophosphate (AMP)
Modified Thiophosphate Derivatives
- Example : N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide .
- Key Difference : A thiophosphate group replaces the oxygen in the phosphate moiety, altering enzymatic stability and resistance to phosphatases .
- Applications : Used in therapeutic oligonucleotides for enhanced nuclease resistance compared to IMP’s natural phosphate .
Functional and Structural Variations
Phosphate Group Modifications
Counterion Effects
Biological Activity
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate, commonly referred to as disodium 5'-inosinate (IMP), is a nucleotide derivative with significant biological activity. This compound plays a crucial role in various biochemical processes and has potential applications in pharmacology and nutrition.
- Molecular Formula : C10H27N4Na2O16P
- Molecular Weight : 536.29 g/mol
- IUPAC Name : this compound
- InChI Key : QKWLBOYKTJDMLH-UHFFFAOYSA-L
Biological Significance
Disodium 5'-inosinate is recognized for its role as a nucleotide analogue, which can influence cellular processes such as DNA and RNA synthesis. Its structural similarity to natural nucleotides allows it to interact with enzymes involved in nucleotide metabolism, impacting cellular signaling pathways.
-
Nucleotide Metabolism : Disodium 5'-inosinate acts as a substrate for various enzymes, including:
- Inosine Monophosphate Dehydrogenase (IMPDH) : This enzyme catalyzes the conversion of IMP to xanthosine monophosphate (XMP), a critical step in purine biosynthesis.
- Adenylate Kinase : It can be phosphorylated to ATP, thus participating in energy metabolism.
- Cellular Signaling : By mimicking natural nucleotides, disodium 5'-inosinate can modulate signaling pathways that are crucial for cell proliferation and differentiation.
- Flavor Enhancement : In the food industry, disodium inosinate is often used as a flavor enhancer due to its umami taste, which synergizes with other flavor compounds.
Research Findings and Case Studies
Several studies have explored the biological activities of disodium 5'-inosinate:
Safety and Efficacy
The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of disodium 5'-inosinate as a feed additive, concluding that it is safe for use and effective in enhancing feed palatability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
